molecular formula C22H27N3O5S B5149940 4-{3-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE

4-{3-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE

Cat. No.: B5149940
M. Wt: 445.5 g/mol
InChI Key: GGABTMPGMWHNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{3-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE is a complex organic compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE typically involves multiple steps, starting with the preparation of the methoxyphenyl piperazine intermediate. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to form the benzenesulfonyl derivative. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{3-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol.

Mechanism of Action

The mechanism of action of 4-{3-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE involves its interaction with specific molecular targets. The methoxyphenyl piperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter release and uptake . Additionally, the benzenesulfonyl group may enhance the compound’s binding affinity to certain enzymes or receptors, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE is unique due to its combination of a methoxyphenyl piperazine moiety, a benzenesulfonyl group, and a morpholine ring

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(3-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-29-21-8-3-2-7-20(21)23-9-11-24(12-10-23)22(26)18-5-4-6-19(17-18)31(27,28)25-13-15-30-16-14-25/h2-8,17H,9-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGABTMPGMWHNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.